Cas no 933683-74-0 (5-Bromo-6-methylpyrimidine-4-carboxylic acid)

5-Bromo-6-methylpyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-6-methylpyrimidine-4-carboxylic acid
- 5-bromo-6-methyl-4-Pyrimidinecarboxylic acid
- DTXSID10856777
- 5-Bromo-6-methylpyrimidine-4-carboxylicacid
- 933683-74-0
- FT-0729942
- SB59133
- DB-079512
- G65890
-
- MDL: MFCD14584500
- Inchi: InChI=1S/C6H5BrN2O2/c1-3-4(7)5(6(10)11)9-2-8-3/h2H,1H3,(H,10,11)
- InChI Key: QQRJUUXEDOXYTB-UHFFFAOYSA-N
- SMILES: CC1=C(C(=NC=N1)C(=O)O)Br
Computed Properties
- Exact Mass: 215.95344g/mol
- Monoisotopic Mass: 215.95344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.1Ų
- XLogP3: 1.2
5-Bromo-6-methylpyrimidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM165583-1g |
5-bromo-6-methylpyrimidine-4-carboxylic acid |
933683-74-0 | 95% | 1g |
$482 | 2021-08-05 | |
Chemenu | CM165583-1g |
5-bromo-6-methylpyrimidine-4-carboxylic acid |
933683-74-0 | 95% | 1g |
$691 | 2024-07-19 | |
1PlusChem | 1P00II0N-1g |
5-Bromo-6-methylpyrimidine-4-carboxylic acid |
933683-74-0 | 95% | 1g |
$792.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749573-1g |
5-Bromo-6-methylpyrimidine-4-carboxylic acid |
933683-74-0 | 98% | 1g |
¥7329.00 | 2024-04-24 | |
Ambeed | A169727-1g |
5-Bromo-6-methylpyrimidine-4-carboxylic acid |
933683-74-0 | 95% | 1g |
$768.0 | 2024-04-16 | |
Crysdot LLC | CD11010463-1g |
5-Bromo-6-methylpyrimidine-4-carboxylic acid |
933683-74-0 | 95+% | 1g |
$510 | 2024-07-19 | |
Aaron | AR00II8Z-1g |
5-Bromo-6-methylpyrimidine-4-carboxylic acid |
933683-74-0 | 95% | 1g |
$792.00 | 2023-12-15 | |
Aaron | AR00II8Z-250mg |
5-Bromo-6-methylpyrimidine-4-carboxylic acid |
933683-74-0 | 95% | 250mg |
$319.00 | 2025-02-13 | |
Aaron | AR00II8Z-100mg |
5-Bromo-6-methylpyrimidine-4-carboxylic acid |
933683-74-0 | 95% | 100mg |
$199.00 | 2025-02-13 |
5-Bromo-6-methylpyrimidine-4-carboxylic acid Related Literature
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
Additional information on 5-Bromo-6-methylpyrimidine-4-carboxylic acid
Professional Introduction to 5-Bromo-6-methylpyrimidine-4-carboxylic Acid (CAS No. 933683-74-0)
5-Bromo-6-methylpyrimidine-4-carboxylic acid, with the chemical formula C₆H₅BrN₂O₂, is a significant compound in the field of pharmaceutical and agrochemical research. This compound is characterized by its brominated pyrimidine core, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both a bromine substituent and a carboxylic acid group provides multiple reaction sites, enabling diverse chemical modifications that are crucial for drug discovery and development.
The CAS number 933683-74-0 uniquely identifies this compound and ensures consistency in its nomenclature across scientific literature and databases. This standardized identification is essential for researchers to accurately reference and utilize the compound in their experiments. The 5-Bromo-6-methylpyrimidine-4-carboxylic acid structure itself is a derivative of pyrimidine, a heterocyclic aromatic compound that serves as a fundamental scaffold in medicinal chemistry.
Pyrimidine derivatives are widely recognized for their pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. The bromine atom in 5-Bromo-6-methylpyrimidine-4-carboxylic acid enhances its reactivity, making it a versatile building block for constructing more complex molecules. This reactivity is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are frequently employed in the synthesis of novel therapeutic agents.
In recent years, there has been considerable interest in developing small-molecule inhibitors targeting specific biological pathways. The 5-Bromo-6-methylpyrimidine-4-carboxylic acid scaffold has been explored in the design of inhibitors for enzymes involved in cancer metabolism and signal transduction. For instance, studies have demonstrated its potential in inhibiting kinases that play a role in tumor growth and progression. These findings highlight the compound's significance as a lead molecule in oncology research.
The methyl group at the 6-position of the pyrimidine ring contributes to the overall electronic properties of the molecule, influencing its interactions with biological targets. This structural feature can be modified or incorporated into larger molecules to fine-tune their pharmacokinetic and pharmacodynamic profiles. Researchers often utilize computational methods to predict how different substituents will affect the compound's binding affinity and selectivity.
Advances in synthetic chemistry have enabled more efficient preparation of 5-Bromo-6-methylpyrimidine-4-carboxylic acid, making it more accessible for industrial applications. Modern synthetic routes often involve multi-step processes that optimize yield and purity while minimizing waste. These improvements are crucial for ensuring that pharmaceutical companies can produce sufficient quantities of the compound for preclinical and clinical studies.
The carboxylic acid group at the 4-position provides another site for functionalization, allowing researchers to introduce various pharmacophores or linkers. This versatility has led to its use in designing peptidomimetics and other bioactive molecules that mimic natural peptides but with improved stability and bioavailability. Such derivatives are particularly valuable in drug development efforts aimed at modulating protein-protein interactions.
Recent research has also explored the use of 5-Bromo-6-methylpyrimidine-4-carboxylic acid in the development of vaccines and immunotherapies. Pyrimidine derivatives have shown promise as adjuvants or as components of vaccine candidates targeting infectious diseases. The ability to modify the structure of this compound allows for fine-tuning its immunogenicity and adjuvant activity, making it a promising candidate for future vaccine formulations.
In conclusion, 5-Bromo-6-methylpyrimidine-4-carboxylic acid (CAS No. 933683-74-0) is a multifaceted compound with significant applications in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, compounds like this will remain at the forefront of drug discovery efforts.
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